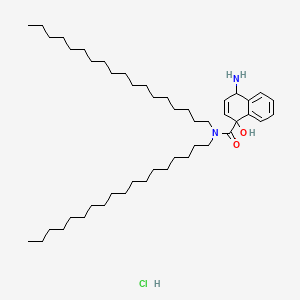

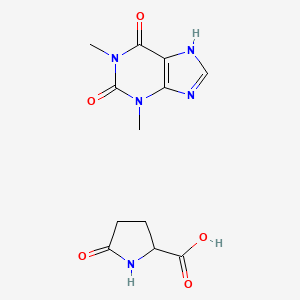

Erucamidopropyl betaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

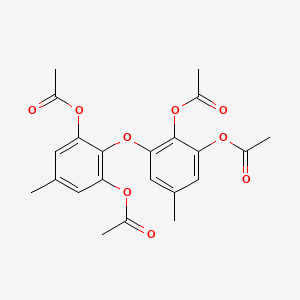

Erucamidopropyl betaine is a zwitterionic surfactant derived from erucic acid and dimethylaminopropylamine. It is commonly used in personal care products, such as shampoos and conditioners, due to its excellent foaming and cleansing properties. The compound is known for its mildness and ability to reduce irritation, making it suitable for sensitive skin formulations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Erucamidopropyl betaine is synthesized through the reaction of erucic acid with dimethylaminopropylamine, followed by quaternization with chloroacetic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

-

Step 1: Amidation

Reactants: Erucic acid and dimethylaminopropylamine

Conditions: Elevated temperature (around 80-100°C) and the presence of a catalyst

Product: Erucamidopropylamine

-

Step 2: Quaternization

Reactants: Erucamidopropylamine and chloroacetic acid

Conditions: Controlled pH (around 7-8) and moderate temperature (50-60°C)

Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous processing to ensure high yield and purity. The process is optimized to minimize by-products and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Erucamidopropyl betaine can undergo various chemical reactions, including:

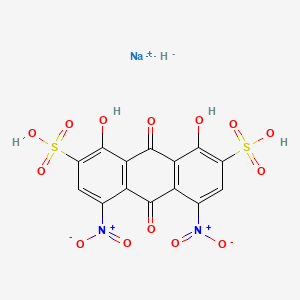

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the betaine to its corresponding amine.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophiles such as halides or hydroxides under basic conditions.

Major Products

Oxidation: Erucamidopropylamine oxide

Reduction: Erucamidopropylamine

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Erucamidopropyl betaine has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and formulations.

Biology: Employed in cell culture media and protein purification processes.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in enhanced oil recovery, textile processing, and as a component in cleaning products.

Mécanisme D'action

Erucamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better wetting and spreading of liquids. The compound interacts with both hydrophobic and hydrophilic surfaces, making it effective in emulsifying oils and dispersing particles. Its amphoteric nature allows it to function in a wide range of pH conditions, enhancing its versatility in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

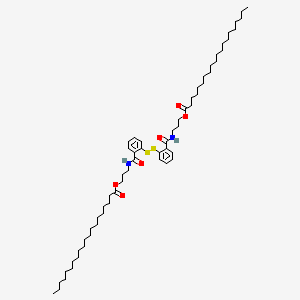

- Cocamidopropyl betaine

- Lauramidopropyl betaine

- Oleamidopropyl betaine

Comparison

Erucamidopropyl betaine is unique due to its long hydrophobic tail derived from erucic acid, which imparts distinct properties such as higher viscosity and better emulsifying capabilities compared to shorter-chain betaines like cocamidopropyl betaine. This makes it particularly useful in applications requiring enhanced thickening and stabilization.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in personal care, scientific research, and industrial processes. Its unique properties and mildness make it an essential ingredient in many formulations, highlighting its importance in various fields.

Propriétés

Numéro CAS |

149879-98-1 |

|---|---|

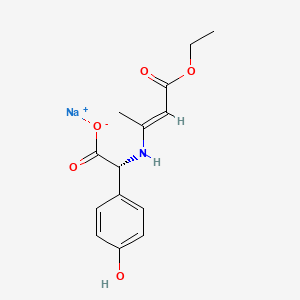

Formule moléculaire |

C29H56N2O3 |

Poids moléculaire |

480.8 g/mol |

Nom IUPAC |

2-[3-[[(Z)-docos-13-enoyl]amino]propyl-dimethylazaniumyl]acetate |

InChI |

InChI=1S/C29H56N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28(32)30-25-23-26-31(2,3)27-29(33)34/h11-12H,4-10,13-27H2,1-3H3,(H-,30,32,33,34)/b12-11- |

Clé InChI |

GEGGDDNVHQPTCS-QXMHVHEDSA-N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] |

Description physique |

Liquid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.